4-[1-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride
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Description
Triazole compounds are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds often involves the use of the Mitsunobu reaction, which modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
Triazole compounds are composed of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . They can form a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For example, the cyano group of the nitro-triazole starting material can be modified within four steps to the tetrazol-1-ol and finally oxidized selectively to the 1-hydroxy-triazole .Physical and Chemical Properties Analysis
Triazole compounds are characterized using multinuclear NMR and IR spectroscopy, differential thermal analysis (DTA), and elemental analysis .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[1-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]triazol-4-yl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O4S/c1-13(8-18,9-19)7-17-6-12(15-16-17)10-2-4-11(5-3-10)22(14,20)21/h2-6,18-19H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSSLICLYSTELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C2=CC=C(C=C2)S(=O)(=O)F)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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